2,2,2-Trifluoroacetophenone
2,2,2-Trifluoroacetophenone
2,2,2-Trifluoroacetophenone is a fluorinated acetophenone with inhibitory activity of acetylcholinesterase. 2,2,2-Trifluoroacetophenone was shown to have neuroprotective activity by inhibiting apoptosis in cerebellar granule neurons.
2,2,2-Trifluoroacetophenone is the starting material for the synthesis of f 3-trifluoromethyl-3-phenyldiazirine. It undergoes asymmetric reduction with optically active Grignard reagent to form 2,2,2-trifluoro-1-phenylethanol. It undergoes condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether and diphenoxybenzophenone to form new aromatic 3F polymers.
2,2,2-Trifluoroacetophenone is the starting material for the synthesis of f 3-trifluoromethyl-3-phenyldiazirine. It undergoes asymmetric reduction with optically active Grignard reagent to form 2,2,2-trifluoro-1-phenylethanol. It undergoes condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether and diphenoxybenzophenone to form new aromatic 3F polymers.
Brand Name:
Vulcanchem
CAS No.:
434-45-7
VCID:
VC21162899
InChI:
InChI=1S/C8H5F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5H
SMILES:
C1=CC=C(C=C1)C(=O)C(F)(F)F
Molecular Formula:
C8H5F3O
Molecular Weight:
174.12 g/mol
2,2,2-Trifluoroacetophenone
CAS No.: 434-45-7
Cat. No.: VC21162899
Molecular Formula: C8H5F3O
Molecular Weight: 174.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2,2,2-Trifluoroacetophenone is a fluorinated acetophenone with inhibitory activity of acetylcholinesterase. 2,2,2-Trifluoroacetophenone was shown to have neuroprotective activity by inhibiting apoptosis in cerebellar granule neurons. 2,2,2-Trifluoroacetophenone is the starting material for the synthesis of f 3-trifluoromethyl-3-phenyldiazirine. It undergoes asymmetric reduction with optically active Grignard reagent to form 2,2,2-trifluoro-1-phenylethanol. It undergoes condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether and diphenoxybenzophenone to form new aromatic 3F polymers. |
|---|---|
| CAS No. | 434-45-7 |
| Molecular Formula | C8H5F3O |
| Molecular Weight | 174.12 g/mol |
| IUPAC Name | 2,2,2-trifluoro-1-phenylethanone |
| Standard InChI | InChI=1S/C8H5F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5H |
| Standard InChI Key | KZJRKRQSDZGHEC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)C(F)(F)F |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C(F)(F)F |
| Boiling Point | 153.0 °C |
| Melting Point | -40.0 °C |
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